Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Physicochemical profiling Drug-likeness Ligand efficiency

Structurally unique imidazo[2,1-b]thiazole with a propanamide-2,4-dimethoxyanilide terminus—no published bioactivity data exists, ensuring novel screening results. Deploy as a sigma-1 receptor screening candidate (US 9,617,281 B2 precedent) or in broad-panel kinase profiling. Pair with the 4-chlorophenyl and monomethoxy anilide analogs to build a publication-quality SAR matrix. ≥95% purity; sold exclusively for R&D.

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
CAS No. 1040672-28-3
Cat. No. B3206734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
CAS1040672-28-3
Molecular FormulaC22H21N3O3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4)OC
InChIInChI=1S/C22H21N3O3S/c1-27-17-9-10-18(20(12-17)28-2)23-21(26)11-8-16-14-29-22-24-19(13-25(16)22)15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3,(H,23,26)
InChIKeyTZHACFPPTIEIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040672-28-3): Chemical Identity, Scaffold Class, and Procurement Status


N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040672-28-3, MF C22H21N3O3S, MW 407.5 g/mol) is a fully synthetic small molecule belonging to the 6-phenylimidazo[2,1-b]thiazole class . The compound features a 6-phenylimidazo[2,1-b]thiazole core linked via a propanamide spacer to a 2,4-dimethoxyaniline terminus. The imidazo[2,1-b]thiazole scaffold is a recognized privileged structure in medicinal chemistry, with literature precedents demonstrating potent FLT3 kinase inhibition (cellular IC50 as low as 0.002 µM against MV4-11 AML cells) and high-affinity sigma-1 receptor binding across multiple patented series [1][2]. This specific compound is commercially available from multiple chemical suppliers at ≥95% purity and is sold exclusively for laboratory research use, not for human or veterinary application .

Why Generic Substitution of N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide with In-Class Analogs Carries Unquantified Risk


The imidazo[2,1-b]thiazole scaffold exhibits extreme sensitivity to peripheral substitution patterns, with structurally proximate analogs displaying order-of-magnitude potency divergences across biological targets. In the FLT3 inhibitor series, shifting the substituent at the 3-position of the imidazo[2,1-b]thiazole core from a carboxamide to alternative linkages altered cellular IC50 values by more than 100-fold [1]. In the 3-aryl-6-phenylimidazo[2,1-b]thiazole sub-series, replacing a 3-trifluoromethylphenyl group with a 3-methoxyphenyl group at the same position caused a substantial loss of antiproliferative activity against HeLa cells [2]. The target compound's unique combination of a propanamide linker and a 2,4-dimethoxyphenyl amide terminus has no directly published biological data, yet these structural features differ materially from all characterized analogs. Consequently, any assumption of equipotency or mechanistic equivalence with published imidazo[2,1-b]thiazole derivatives is scientifically unsupported and may lead to erroneous screening decisions.

Quantitative Evidence Guide: Differentiation of N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide from Closest Structural Analogs


Physicochemical Property Differentiation from the 4-Chlorophenyl Analog: Impact on Predicted Permeability and Ligand Efficiency

The target compound (6-phenyl substituent) can be directly compared with its closest commercially available structural analog, 3-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040646-93-2), which differs solely by a para-chloro substitution on the 6-phenyl ring. The chlorine atom increases molecular weight by 34.4 Da (441.93 vs. 407.5 g/mol) and introduces a significant dipole moment alteration and hydrogen-bond acceptor character at that position . Measured LogP for the core scaffold 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid is 3.08 with a TPSA of 54.6 Ų; the 2,4-dimethoxyaniline amidation is predicted to increase LogP by approximately 0.8–1.2 units while adding two hydrogen-bond donors/acceptors . This physicochemical profile is consistent with moderate passive permeability and oral bioavailability potential per Lipinski and Veber rule analyses, whereas the 4-chlorophenyl analog's higher LogP may favor CNS penetration but carry increased hERG or phospholipidosis risk .

Physicochemical profiling Drug-likeness Ligand efficiency Permeability prediction

Scaffold-Level FLT3 Kinase Inhibition Potency: Class Benchmark for Prioritization Over Non-FLT3 Imidazo[2,1-b]thiazole Chemotypes

The 6-phenylimidazo[2,1-b]thiazole scaffold has been validated as a FLT3 kinase inhibitor chemotype. In the definitive SAR study by Lin et al. (2015), compound 19—6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide—achieved IC50 values of 0.002 µM in the FLT3-dependent MV4-11 AML cell line and 0.022 µM in the FLT3 enzymatic assay, with selectivity over the FLT3-independent HeLa cell line [1]. By contrast, the 3-aryl-6-phenylimidazo[2,1-b]thiazole sub-series (Koppireddi et al., 2014), which lacks the carboxamide extension, showed substantially weaker antiproliferative activity, with the most potent compound 4j achieving an IC50 of only 6.5 µM against HeLa cells [2]. The target compound possesses neither the FLT3-optimized ureido-phenyl extension at position 6 nor the carboxamide at position 3, placing it structurally outside the potent FLT3 inhibitor subspace. Its activity at FLT3 is unknown and cannot be interpolated from existing data. This structural divergence from the nanomolar FLT3 series constitutes a critical differentiation point: the target compound is expected to have a distinct target engagement profile compared to published FLT3 inhibitors, and users seeking FLT3 activity should instead prioritize compounds with the 3-carboxamide pharmacophore.

FLT3 kinase inhibition Acute myeloid leukemia Kinase selectivity MV4-11

Sigma-1 Receptor Affinity Patent Precedent: Class-Based Rationale for Neuropathic Pain and Neuroprotection Screening

The Esteve Laboratories patent family (US 9,617,281 B2, EP 2870164, WO 2014/006130) explicitly claims imidazo[2,1-b]thiazole derivatives with great affinity for sigma-1 receptors, with therapeutic indications spanning neuropathic pain, neurodegenerative disorders, ischemia, and substance abuse [1]. The claimed generic structure encompasses the 6-phenylimidazo[2,1-b]thiazole core with various substitutions at positions 2, 3, 5, and 6, and the patent's exemplified compounds demonstrate sigma-1 receptor engagement as the primary pharmacological mechanism [1]. While the target compound's specific sigma-1 binding affinity (Ki or IC50) has not been reported, its 2,4-dimethoxyphenyl-propanamide substitution pattern is consistent with the patent's Markush claims. In contrast, the FLT3 inhibitor sub-series (Lin et al., 2015) and the 3-aryl sub-series (Koppireddi et al., 2014) have no reported sigma receptor activity, indicating that the imidazo[2,1-b]thiazole scaffold can be directed toward entirely distinct target families through peripheral substitution [2][3]. This patent-based class evidence supports prioritizing the target compound for sigma-1 receptor screening rather than kinase inhibition panels.

Sigma-1 receptor Neuropathic pain Neuroprotection CNS drug discovery

Commercially Available Close Analogs Catalog: Structural Comparator Map for SAR Triage

A systematic survey of commercially available compounds reveals at least five analogs within 40 Da molecular weight of the target compound that share the N-(2,4-dimethoxyphenyl)-3-(imidazo[2,1-b]thiazol-3-yl)propanamide scaffold but differ at the 6-position phenyl substituent or the amide terminus. These include: (i) the 4-chlorophenyl analog (CAS 1040646-93-2, MW 441.93, ΔMW +34.4 Da); (ii) the 4-methoxyphenyl analog series with varied amide tails including N-furan-2-ylmethyl (CAS not publicly linked), N-cyclohexylmethyl (CAS 1040645-80-4), and N-benzo[d][1,3]dioxol-5-ylmethyl variants; (iii) N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (no CAS publicly linked); and (iv) N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, which differs by a single methoxy deletion at the 4-position of the anilide ring . None of these analogs have published biological activity data . The 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid core fragment (CAS 1040631-67-1, MW 272.32) is also commercially available at ≥95% purity, enabling custom amide coupling for focused SAR exploration . This catalog of available comparators enables head-to-head screening campaigns where the target compound can be benchmarked against its closest structural neighbors.

Structure-activity relationship Analog selection Chemical procurement Library design

Recommended Research and Procurement Application Scenarios for N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide


De Novo Sigma-1 Receptor Screening in Neuropathic Pain or Neurodegeneration Programs

Based on the US 9,617,281 B2 patent precedent establishing sigma-1 receptor affinity for the imidazo[2,1-b]thiazole scaffold class, this compound is best deployed as a screening candidate in sigma-1 receptor binding assays (radioligand displacement) followed by functional assays (e.g., sigma-1 receptor-mediated calcium flux or ER stress modulation) . The absence of the FLT3-optimized 3-carboxamide and 6-ureidophenyl pharmacophores, combined with the 2,4-dimethoxyphenyl amide terminus, suggests a target profile distinct from the kinase inhibitor sub-class . Procurement is recommended as part of a focused analog set including the 4-chlorophenyl and monomethoxy anilide variants to establish preliminary SAR at the sigma-1 receptor.

Broad Kinase Profiling to Establish Target Deconvolution for the Propanamide-Linked Sub-Series

Given that the 6-phenylimidazo[2,1-b]thiazole scaffold has produced potent FLT3 inhibitors (IC50 0.002 µM) as well as EGFR/HER2 dual inhibitors (IC50 values as low as 0.078–0.153 µM in recent 2024 studies) , the target compound is suitable for broad-panel kinase profiling to determine whether the propanamide-2,4-dimethoxyanilide substitution pattern redirects kinase selectivity toward or away from these established targets. This application leverages the compound's structural novelty relative to published kinase inhibitor chemotypes and can generate the first quantitative selectivity data for this substitution pattern.

Analog Set Procurement for Comprehensive Imidazo[2,1-b]thiazole SAR Matrix Construction

The target compound serves as an ideal anchor point for a commercially available analog matrix spanning MW from 272 to 442 Da. Systematic procurement of the core acid (CAS 1040631-67-1), the 4-chlorophenyl analog (CAS 1040646-93-2), the N-(2-methoxyphenyl) analog (single OMe deletion), and the N-phenethyl analog enables pairwise comparisons that isolate the contributions of the 6-phenyl para-substituent, the anilide methoxy pattern, and the amide linker flexibility to biological activity . This matrix approach converts the current data-scarce situation into a structured, publication-quality SAR dataset.

Reference Standard for Analytical Method Development and Quality Control in Imidazo[2,1-b]thiazole Library Synthesis

With a molecular formula of C22H21N3O3S, MW 407.5 g/mol, and ≥95% commercial purity , this compound is suitable as a reference standard for HPLC-MS method development, NMR spectral library construction, and quality control protocols in medicinal chemistry campaigns involving imidazo[2,1-b]thiazole libraries. Its InChI Key (TZHACFPPTIEIFF-UHFFFAOYSA-N) and canonical SMILES are publicly recorded, enabling unambiguous analytical identification .

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.